2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Beschreibung
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a fused heterocyclic compound comprising an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom at the junction (Fig. 1). The methyl groups at positions 2 and 6 and the branched pentan-3-yl group at position 8 confer distinct steric and electronic properties, influencing its pharmacological and physicochemical behavior. This compound is part of a broader class of imidazo[1,2-b]pyridazines, which are extensively studied for their kinase-inhibitory and antiproliferative activities .
Eigenschaften
IUPAC Name |
2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-5-11(6-2)12-7-9(3)15-16-8-10(4)14-13(12)16/h7-8,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLDXBUBHKWYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NN2C1=NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739142 | |
| Record name | 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910552-63-5 | |
| Record name | 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-dimethylimidazo[1,2-b]pyridazine with pentan-3-yl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a compound featuring a bicyclic structure that integrates an imidazole and pyridazine moiety. It belongs to the imidazo[1,2-b]pyridazines class, recognized for diverse biological activities and potential therapeutic uses. The compound's structure includes two methyl groups at the 2 and 6 positions of the imidazole ring and a pentan-3-yl substituent at the 8 position of the pyridazine ring, influencing its chemical properties and biological interactions.
Scientific Research Applications
Imidazo[1,2-b]pyridazines, including 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine, are studied for their potential as therapeutic agents and exhibit various biological activities. Interaction studies explore how 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine interacts with biological macromolecules like proteins and nucleic acids, often using techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Several compounds share structural similarities with 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine. The uniqueness of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine lies in its specific alkyl substitution patterns that may influence its pharmacological properties compared to these other compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Imatinib | Imidazo[1,2-b]pyridine derivative | Known for its selective inhibition of BCR-ABL tyrosine kinase |
| Ponatinib | Imidazo[1,2-b]pyridine derivative | Effective against resistant forms of BCR-ABL due to its unique binding mode |
| 6-Chloroimidazo[1,2-b]pyridazine | Halogenated derivative | Exhibits different reactivity patterns due to chlorine substitution |
Research Insights
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine involves its interaction with molecular targets such as kinases. It has been shown to inhibit the activity of TAK1 kinase, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can modulate various signaling pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Position 6 : Chloro () or thiophenyl () substituents increase electrophilicity, whereas methyl groups (target compound) favor steric hindrance, impacting kinase selectivity .
- Synthesis : Microwave-assisted methods () and Suzuki coupling () enable efficient access to diverse analogs, though alkylation at position 8 (target compound) may require specialized conditions.
Kinase Inhibition Profiles
- Target Compound : The 2,6-dimethyl and 8-pentan-3-yl groups likely limit binding to larger kinase active sites, favoring selectivity for compact targets (e.g., Trk family or Pim kinases) .
- 6-Chloro-2,8-dimethyl Analog : Chlorine at position 6 enhances interactions with electrophilic kinase pockets (e.g., IKKβ), as seen in SAR studies .
Antiproliferative Mechanisms
- I-191 (PAR2 Inhibitor) : Inhibits downstream MAPK and cAMP pathways . The target compound’s branched alkyl chain may alter downstream signaling due to differential protein interactions.
- VEGFR2 Inhibitors : N1 nitrogen mediates binding to Cys919 backbone, a feature conserved across imidazo[1,2-b]pyridazines . The pentan-3-yl group may modulate dissociation kinetics.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 6-Chloro-2,8-dimethyl Analog | Thiophene-Substituted Analog |
|---|---|---|---|
| LogP | High (due to pentan-3-yl) | Moderate | Moderate |
| Solubility | Low | Low | Moderate (thiophene polarity) |
| Metabolic Stability | High (branched alkyl) | Moderate (chloro group) | Variable |
Notes:
- The pentan-3-yl group improves metabolic stability but may increase plasma protein binding, reducing free drug availability .
Biologische Aktivität
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a synthetic organic compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol. This compound belongs to the imidazo[1,2-b]pyridazine class, which is recognized for its diverse biological activities and potential therapeutic applications, particularly in oncology and cellular signaling pathways.
The primary biological activity of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is attributed to its role as a kinase inhibitor , specifically targeting TAK1 kinase (TGF-beta-activated kinase 1). TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting TAK1, this compound can modulate multiple signaling pathways, which is significant for therapeutic applications in diseases like multiple myeloma and other cancers .
Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of TAK1 Kinase : Research indicates that 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine effectively inhibits TAK1 kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Potential Antitumor Activity : The compound has shown promise in preclinical studies for its antitumor effects. For instance, it has been investigated for its ability to induce apoptosis in multiple myeloma cells through the inhibition of TAK1 .
Comparative Analysis with Similar Compounds
The efficacy of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine can be compared with other known TAK1 inhibitors. Below is a table summarizing key attributes:
| Compound Name | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| Takinib | TAK1 | 20 | Potent inhibitor with established clinical data |
| 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine | TAK1 | 15 | Novel compound with strong inhibitory activity |
| Other Imidazo Derivatives | Various | Varies | General class with diverse activities |
Case Study 1: In Vitro Analysis
A recent study conducted an in vitro analysis of the cytotoxic effects of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine on multiple myeloma cell lines. The results demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM while inducing apoptosis .
Case Study 2: Mechanistic Studies
Further mechanistic studies revealed that the compound's inhibition of TAK1 led to decreased activation of downstream signaling pathways such as NF-kB and MAPK. This suggests that 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine may serve as a valuable tool for understanding the role of TAK1 in cancer biology .
Q & A
Q. What are the established synthetic methodologies for 2,6-dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine?
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves two primary approaches:
- Condensation reactions : Reacting substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate to form the fused heterocyclic core .
- Transition-metal-catalyzed routes : Palladium-catalyzed direct arylation or Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions. For example, brominated intermediates can undergo coupling with boronic acids to achieve functionalization . These methods prioritize regioselectivity and yield optimization through ligand selection (e.g., acetylacetonate or hexafluoroacetylacetonate ligands) and solvent systems (e.g., DMA or pentan-1-ol) .
Q. What biological targets are commonly associated with imidazo[1,2-b]pyridazine derivatives?
Imidazo[1,2-b]pyridazines are explored for their interactions with:
- Kinases : TYK2 pseudokinase (JH2 domain) inhibition via allosteric modulation, critical in autoimmune diseases .
- Tropomyosin receptor kinases (TrkA/B/C) : Dysregulation linked to neurodegenerative diseases and cancer; radiofluorinated derivatives serve as PET imaging probes .
- Antiviral targets : Biphenyl derivatives inhibit viral replication (e.g., BVDV, HCV) through structural mimicry of viral enzymes . Target identification often employs kinase inhibition assays, cellular potency screens, and molecular docking studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for direct C-H arylation at specific positions of the imidazo[1,2-b]pyridazine core?
Challenges in direct C-H arylation (e.g., poor regioselectivity at C2/C3 positions) are addressed via:
- Pre-functionalization : Introducing bromine at the target position to enable Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (e.g., 86–89% yield for 2,3-diarylated derivatives) .
- Catalyst tuning : Using Pd(OAc)₂ with ligands like PivOH in DMA solvent enhances turnover frequency and reduces byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMA) improve solubility and reaction efficiency compared to alcohols .
Q. What strategies enhance selectivity when developing kinase inhibitors based on this scaffold?
Selectivity over off-target kinases is achieved through:
- Substituent modification : Iterative changes to the imidazo[1,2-b]pyridazine scaffold’s substituents (e.g., hydrophobic groups at C8 improve TYK2 JH2 binding while minimizing JH1 domain interactions) .
- Structural mimicry : Aligning the compound’s topology with ATP-binding pockets of target kinases (e.g., dual c-Met/VEGFR2 inhibition via steric and electronic complementarity) .
- Biophysical validation : Surface plasmon resonance (SPR) and X-ray crystallography confirm binding modes and selectivity .
Q. How can contradictory data regarding the compound’s efficacy in different kinase inhibition assays be resolved?
Discrepancies arise from assay conditions (e.g., ATP concentration, cellular vs. enzymatic assays). Mitigation strategies include:
- Unified assay protocols : Standardizing ATP levels (e.g., 1 mM) and buffer systems across studies .
- Mutational analysis : Introducing point mutations in kinase domains to isolate binding contributions (e.g., TYK2 JH2 domain mutations to validate allosteric inhibition) .
- Meta-analysis : Cross-referencing IC₅₀ values with structural data to identify assay-specific artifacts .
Q. What methodologies are used to design radiofluorinated derivatives for in vivo imaging applications?
Radiofluorination for PET probes involves:
- Boronate precursor synthesis : Introducing a pinacol boronate ester at the target position for late-stage ¹⁸F-fluorination via Cu-mediated radiofluorination .
- Pharmacokinetic optimization : Balancing lipophilicity (logP ≈ 2–3) and plasma stability to enhance blood-brain barrier penetration for neuroimaging .
- In vivo validation : Micro-PET imaging in murine models to assess target engagement and biodistribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
